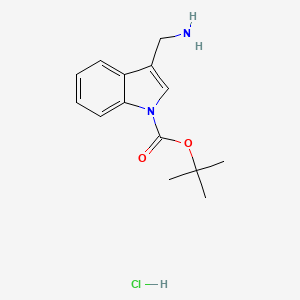

tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

Übersicht

Beschreibung

tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the protection of the indole nitrogen using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group in the hydrochloride salt participates in nucleophilic substitution under basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃) to form secondary amines.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides.

Example Reaction :

Key Conditions :

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to release the free amine.

Reagents and Conditions :

-

Trifluoroacetic Acid (TFA) : In dichloromethane (DCM) at 0–25°C (1–2 hours).

-

Hydrochloric Acid (HCl) : 4M HCl in dioxane (room temperature, 3–5 hours).

Example Reaction :

Key Data :

Acylation of the Aminomethyl Group

The amine reacts with activated carboxylic acid derivatives to form stable amides.

Reagents :

-

EDC/HOBt : Facilitates coupling with carboxylic acids.

-

DCC/DMAP : Used for anhydrous conditions.

Example Reaction :

Table 1: Acylation Reactions

| Carboxylic Acid Derivative | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acetyl chloride | DCM | 0°C | 82 |

| Benzoyl chloride | THF | 25°C | 75 |

| Succinic anhydride | DMF | 40°C | 68 |

Reduction and Oxidation Reactions

-

Reduction : The aminomethyl group can be reduced to a methylene group using LiAlH₄ or NaBH₄, though this is less common due to competing Boc deprotection.

-

Oxidation : Limited reactivity under standard oxidizing conditions (e.g., KMnO₄), as the Boc group and indole ring are sensitive to strong oxidants .

Stability and Reactivity Notes

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

- Molecular Formula : C₁₄H₁₈ClN₂O₂

- Molecular Weight : 282.77 g/mol

- Structure : The compound features an indole ring, a tert-butyl group, and an aminomethyl substituent, enhancing its solubility and reactivity in various chemical environments.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution : The aminomethyl group can participate in nucleophilic substitution reactions, facilitating the introduction of new functional groups.

- Electrophilic Aromatic Substitution : The indole moiety can engage in electrophilic aromatic substitution reactions, leading to the synthesis of more complex indole derivatives.

Medicinal Chemistry

In medicinal chemistry, tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is explored for its potential as a therapeutic agent. Key areas of research include:

- Anticancer Activity : Studies suggest that indole derivatives may exhibit anticancer properties by modulating biological pathways related to cell proliferation and apoptosis. This compound's structure may enhance its interaction with cancer-related biological targets.

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially offering new treatments for inflammatory diseases.

- Antimicrobial Properties : Research indicates that indole derivatives possess antimicrobial activity, making this compound a candidate for developing new antibiotics.

The biological activity of this compound is largely attributed to its structural features:

- Indole Ring : Facilitates interactions with various biological targets, including enzymes and receptors.

- Aminomethyl Group : Enhances binding affinity and specificity towards biological targets, improving therapeutic efficacy .

Industrial Applications

In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its stability and solubility make it suitable for large-scale applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The aminomethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Indole-3-carboxylic acid

- Indole-3-acetic acid

- Indole-3-butyric acid

Uniqueness

tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is unique due to the presence of the tert-butyl and aminomethyl groups. These groups enhance the compound’s stability, solubility, and biological activity, making it distinct from other indole derivatives.

Biologische Aktivität

Tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Indole derivatives, including this compound, are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its structural features:

- Indole Ring : The indole moiety interacts with various biological targets, including enzymes and receptors, modulating their activity.

- Aminomethyl Group : This group enhances the compound's binding affinity and specificity, which may lead to improved biological effects.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the indole structure can significantly influence the biological activity of related compounds. For instance:

- Functional Groups : The presence of the tert-butyl and aminomethyl groups increases stability and solubility compared to other indole derivatives.

- Comparative Analysis : Compounds such as indole-3-carboxylic acid and indole-3-acetic acid have been studied for their biological activities; however, this compound exhibits unique properties due to its specific substituents.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of indole derivatives. For example:

- Cytotoxicity Studies : this compound has shown cytotoxic effects in various cancer cell lines. The mechanism involves disruption of microtubule polymerization, leading to mitotic arrest and subsequent cell death .

| Compound | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| This compound | GBM Cells | <0.1 | Microtubule disruption |

| Indole derivative A | FaDu Hypopharyngeal | 0.5 | Apoptosis induction |

| Indole derivative B | MCF7 Breast Cancer | 0.2 | Cell cycle arrest |

Anti-inflammatory Properties

Indole derivatives are also recognized for their anti-inflammatory effects. This compound may interact with inflammatory pathways, potentially modulating cytokine release and immune responses .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

Study on GBM Cells

In a study examining the effects on glioblastoma (GBM) cells, this compound demonstrated significant cytotoxicity at concentrations as low as 0.6 μM. The study reported morphological changes consistent with cell death, including plasma membrane blebbing and cytoplasmic vacuolation .

Ophthalmic Applications

Research has explored the use of similar indole derivatives in ophthalmic formulations for treating conditions like age-related macular degeneration (AMD). These studies suggest a potential role for indoles in targeting ocular diseases through topical applications .

Eigenschaften

IUPAC Name |

tert-butyl 3-(aminomethyl)indole-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16;/h4-7,9H,8,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOHOPFKAGAFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.